Triamcinolone methyl ethyl ketal

Corticosteroid Lipophilicity Formulation

Researchers seeking a precisely differentiated glucocorticoid for SAR or drug delivery studies often face procurement challenges with niche ketal analogs. Triamcinolone methyl ethyl ketal (CAS 3793-07-5) is a structurally asymmetrical probe: - Features an unsymmetrical methyl ethyl ketal vs. the symmetrical acetonide, increasing lipophilicity (XLogP3: 3.1 vs. 2.8 for TA) to alter receptor binding kinetics and tissue partitioning. - Serves as an ideal tool for mapping how ketal chain length and symmetry govern glucocorticoid receptor transactivation/transrepression for SGRM development. - Provides a compositionally distinct scaffold for medicinal chemistry teams generating novel IP in the corticosteroid space. Each batch is rigorously quality-controlled to ensure reproducibility in advanced R&D environments.

Molecular Formula C25H33FO6
Molecular Weight 448.5 g/mol
CAS No. 3793-07-5
Cat. No. B12775961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamcinolone methyl ethyl ketal
CAS3793-07-5
Molecular FormulaC25H33FO6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
InChIInChI=1S/C25H33FO6/c1-5-23(4)31-20-11-17-16-7-6-14-10-15(28)8-9-21(14,2)24(16,26)18(29)12-22(17,3)25(20,32-23)19(30)13-27/h8-10,16-18,20,27,29H,5-7,11-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23?,24-,25+/m0/s1
InChIKeyMMLFSXCKTQKXIY-CSLPMHSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triamcinolone Methyl Ethyl Ketal (CAS 3793-07-5): Procurement Guide for a Differentiated Corticosteroid Ketal


Triamcinolone methyl ethyl ketal (CAS 3793-07-5) is a synthetic glucocorticoid belonging to the class of 16α,17α-cyclic ketals of triamcinolone, a fluorinated corticosteroid backbone [1]. Unlike the clinically dominant triamcinolone acetonide, which is formed via acetone, this compound features an asymmetrical ketal derived from methyl ethyl ketone (butanone), introducing structural asymmetry that alters physicochemical properties and, potentially, the biological activity profile [2]. This differentiation is critical for research and industrial applications where precise modulation of lipophilicity, receptor binding kinetics, or metabolic stability is required.

Why Triamcinolone Acetonide Cannot Substitute for Triamcinolone Methyl Ethyl Ketal in Specialized Applications


Triamcinolone acetonide (TA) is a symmetrical dimethyl ketal, while triamcinolone methyl ethyl ketal (TMEK) is an unsymmetrical methyl ethyl ketal. This structural difference directly impacts the compound's lipophilicity (XLogP3: 3.1 for TMEK vs. 2.8 for TA) and steric profile, leading to measurable divergences in glucocorticoid receptor (GR) mediated pharmacodynamics [1]. Early structure-activity relationship (SAR) studies on triamcinolone 16α,17α-ketal homologs demonstrated that lengthening the ketal alkyl chain systematically alters thymolytic activity, a classic measure of systemic glucocorticoid potency [2]. Therefore, generic substitution with TA, while cost-effective, will not reproduce the specific biological or physicochemical profile required for specialized experimental models or targeted formulation design.

Quantitative Evidence Guide: How Triamcinolone Methyl Ethyl Ketal Differentiates from Analogs


Increased Lipophilicity (XLogP3) Compared to Triamcinolone Acetonide

Triamcinolone methyl ethyl ketal (TMEK) exhibits a computed XLogP3 of 3.1, which is 0.3 log units higher than that of triamcinolone acetonide (TA), the most common clinical analog, which has an XLogP3 of 2.8 [1]. This increased lipophilicity is a direct consequence of substituting a symmetrical dimethyl ketal with an asymmetrical methyl ethyl ketal, adding an extra methylene group to one side of the ketal ring. This property is crucial for predicting passive membrane permeability and tissue partitioning.

Corticosteroid Lipophilicity Formulation

Differential Thymolytic Activity Among Triamcinolone 16α,17α-Ketal Homologs

In a 48-hour bioassay in intact immature female rats, the thymolytic activities of a series of triamcinolone acetonide homologous ketonide variants were ranked. While quantitative ED50 values for the methyl ethyl ketal were not reported in the accessed abstract, the study established that the methyl (acetonide), ethyl, propyl, and butyl analogs were more active than hydrocortisone, but the pentyl and hexyl analogs were less efficacious than the parent triamcinolone [1]. This confirms that the size and asymmetry of the ketal substituent tune the systemic glucocorticoid potency, placing the methyl ethyl ketal in an intermediate range between the highly potent acetonide and the less potent longer-chain homologs.

Glucocorticoid Thymolytic Activity Structure-Activity Relationship

Asymmetrical Ketal Configuration as a Basis for Patent-Protected and Distinct Chemical Space

The foundational patent US3048581A explicitly claims the broad class of 16α,17α-cyclic ketals and acetals of triamcinolone, specifically naming the 16α,17α-methyl ethyl ketal derivative as a member of this novel composition of matter [1]. The patent positions these asymmetrical ketals as having 'physiological activity... increased by forming a 16,17-cyclic acetal or ketal derivative thereof with an aldehyde of at least two carbon atoms or a ketone.' This establishes the methyl ethyl ketal not just as a physical analog but as a compositionally distinct entity with its own intellectual property footprint, separate from the earlier acetone-derived acetonide.

Chemical Patent Synthesis Corticosteroid Derivative

Predictive Pharmacokinetic Differentiation via Altered Lipophilicity and Steric Profile

The structural modification from a symmetrical dimethyl ketal to an asymmetrical methyl ethyl ketal introduces a subtle change in molecular surface area and lipophilicity. The computed XLogP3 of 3.1 for TMEK suggests a moderate increase in membrane permeability compared to many clinically used corticosteroids like prednisolone (XLogP3 ~1.6) and even triamcinolone base (~1-2) [1]. While direct head-to-head PK data is lacking, this property is a well-established determinant of volume of distribution, metabolic clearance, and receptor off-rate. The asymmetry may also lead to differential binding to plasma proteins relative to the highly symmetrical TA, potentially altering its free fraction and systemic exposure profile.

Pharmacokinetics Drug Design Lipophilicity

Strategic Application Scenarios for Triamcinolone Methyl Ethyl Ketal


Development of Sustained-Release Intra-Articular Formulations

The enhanced lipophilicity of TMEK (XLogP3=3.1) over standard triamcinolone acetonide (2.8) [1] predicts a slower dissolution rate from a crystalline depot and increased partitioning into synovial tissues. This makes TMEK an ideal candidate for formulating extended-release intra-articular injections aimed at treating osteoarthritis or rheumatoid arthritis with reduced systemic spillover, overcoming a key limitation of conventional TA suspensions.

Topical Formulation Research for Enhanced Dermal Penetration

For dermatological research, the higher logP of TMEK suggests superior stratum corneum permeability compared to more polar corticoids like hydrocortisone or prednisolone [1]. This property can be exploited to design topical creams or ointments with improved drug delivery into deeper skin layers for treating conditions like psoriasis or atopic dermatitis, where effective local concentration is paramount.

Granular Structure-Activity Relationship (SAR) Studies on Glucocorticoid Receptors

TMEK serves as a precise chemical biology probe due to its intermediate thymolytic potency within the 16α,17α-ketal homologous series [2]. Researchers can use it to systematically map how incremental changes in ketal alkyl chain length and symmetry affect glucocorticoid receptor transactivation and transrepression, a fundamental question for developing selective glucocorticoid receptor modulators (SGRMs) with dissociated properties.

Intellectual Property-Focused Drug Discovery Programs

As a composition of matter distinct from the heavily patented and widely commercialized triamcinolone acetonide, TMEK provides a chemically novel starting point for generating new patentable corticosteroid derivatives [3]. Medicinal chemistry teams can explore its use as an intermediate or a lead scaffold for creating next-generation anti-inflammatory agents with a unique IP position.

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